molecular formula C26H31N7O6 B10771683 ethyl 4-[[2-[[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]oxy]acetyl]amino]benzoate

ethyl 4-[[2-[[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]oxy]acetyl]amino]benzoate

Cat. No.: B10771683
M. Wt: 537.6 g/mol
InChI Key: BVABUBJIQWDRNZ-UHFFFAOYSA-N
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Description

AS94 is a synthetic organic compound that has been studied for its pharmacological properties, particularly its interaction with adenosine receptors. It is known to act as an antagonist at the A2B receptor, which is involved in various physiological processes .

Preparation Methods

    Stepwise chemical reactions: These may include nucleophilic substitution, oxidation, reduction, and other organic reactions.

    Purification processes: Techniques such as recrystallization, chromatography, and distillation are commonly used to purify the final product.

Industrial production methods for such compounds typically involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

AS94 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AS94 may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

AS94 has several scientific research applications, including:

Mechanism of Action

AS94 exerts its effects by binding to and antagonizing the A2B adenosine receptor. This receptor is involved in various signaling pathways that regulate inflammation, immune response, and other physiological processes. By blocking the A2B receptor, AS94 can modulate these pathways and produce therapeutic effects .

Comparison with Similar Compounds

AS94 is unique in its specific antagonistic activity at the A2B receptor. Similar compounds include other adenosine receptor antagonists, such as:

    Caffeine: A non-selective antagonist of adenosine receptors, including A1, A2A, A2B, and A3 receptors.

    Theophylline: Another non-selective adenosine receptor antagonist with bronchodilator properties.

    ZM241385: A selective antagonist of the A2A receptor.

Compared to these compounds, AS94’s selectivity for the A2B receptor makes it particularly useful for studying the specific physiological and pharmacological roles of this receptor .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C26H31N7O6

Molecular Weight

537.6 g/mol

IUPAC Name

ethyl 4-[[2-[5-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-1-methylpyrazol-3-yl]oxyacetyl]amino]benzoate

InChI

InChI=1S/C26H31N7O6/c1-5-12-32-23-21(24(35)33(13-6-2)26(32)37)28-22(29-23)18-14-20(30-31(18)4)39-15-19(34)27-17-10-8-16(9-11-17)25(36)38-7-3/h8-11,14H,5-7,12-13,15H2,1-4H3,(H,27,34)(H,28,29)

InChI Key

BVABUBJIQWDRNZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC(=NN3C)OCC(=O)NC4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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